![molecular formula C19H11BrClN3O2S B2941137 (2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-76-2](/img/structure/B2941137.png)
(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Description
(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H11BrClN3O2S and its molecular weight is 460.73. The purity is usually 95%.
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Biological Activity
The compound (2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Structure
The structure of the compound can be represented as follows:
- Molecular Formula : C15H12BrClN2OS
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for synthesizing this exact compound are not detailed in the available literature, related compounds in the chromene series have been synthesized using similar techniques that include nucleophilic substitutions and condensation reactions involving thiazole derivatives and brominated phenyl groups .
Antitumor Activity
Recent studies have highlighted the antitumor potential of chromene derivatives. For instance, compounds structurally similar to our target compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives with thiazole moieties have shown promising results against liver carcinoma (HEPG2-1), with IC50 values indicating potent activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
7c | 2.70 ± 0.28 | HEPG2-1 |
23g | 3.50 ± 0.23 | HEPG2-1 |
18a | 4.90 ± 0.69 | HEPG2-1 |
These findings suggest that the introduction of specific substituents can enhance the biological activity of chromene derivatives.
The proposed mechanisms through which chromene derivatives exert their antitumor effects include:
- Inhibition of Cell Proliferation : Compounds like those derived from chromene structures can interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
Other Biological Activities
Beyond antitumor effects, some studies have indicated that chromene derivatives may exhibit:
- Antimicrobial Properties : Similar compounds have shown moderate to strong activity against various bacterial strains .
- Enzyme Inhibition : Some derivatives act as inhibitors for enzymes such as acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and infections respectively .
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds related to our target structure:
- Anticancer Activity : A study demonstrated that a related thiazole-chromene compound exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential for developing new anticancer agents based on this scaffold .
- Antimicrobial Screening : Another study evaluated a series of chromene derivatives for their antimicrobial efficacy, finding that some exhibited strong activity against Salmonella typhi and Bacillus subtilis, suggesting a broad spectrum of biological activity .
- Molecular Docking Studies : Computational studies indicated favorable binding interactions between chromene derivatives and target proteins involved in cancer progression, providing insights into their mechanisms at the molecular level .
Properties
IUPAC Name |
6-bromo-2-(3-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClN3O2S/c20-12-4-5-16-11(8-12)9-15(17(25)24-19-22-6-7-27-19)18(26-16)23-14-3-1-2-13(21)10-14/h1-10H,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDVZESKTYFYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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